molecular formula C15H22N4O3 B14923271 N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetamide

N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetamide

Cat. No.: B14923271
M. Wt: 306.36 g/mol
InChI Key: STBDLLKQQLGKQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(bicyclo[221]hept-2-yl)ethyl]-2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetamide is a complex organic compound characterized by its unique bicyclic structure and pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the bicyclo[2.2.1]heptane derivative, followed by the introduction of the ethyl group. The pyrazole ring is then synthesized through cyclization reactions involving appropriate precursors. The final step involves the acylation of the pyrazole ring with the acetamide group under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, the use of catalysts and advanced purification methods can further improve the efficiency of the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyrazole ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials and polymers with unique properties.

Mechanism of Action

The mechanism of action of N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2-(3-methyl-1H-pyrazol-1-yl)acetamide: Lacks the nitro group, resulting in different chemical and biological properties.

    N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide: Similar structure but with the nitro group in a different position.

Uniqueness

The presence of both the bicyclic structure and the nitro-substituted pyrazole ring in N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetamide makes it unique. This combination imparts distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C15H22N4O3

Molecular Weight

306.36 g/mol

IUPAC Name

N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-2-(3-methyl-4-nitropyrazol-1-yl)acetamide

InChI

InChI=1S/C15H22N4O3/c1-9(13-6-11-3-4-12(13)5-11)16-15(20)8-18-7-14(19(21)22)10(2)17-18/h7,9,11-13H,3-6,8H2,1-2H3,(H,16,20)

InChI Key

STBDLLKQQLGKQE-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1[N+](=O)[O-])CC(=O)NC(C)C2CC3CCC2C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.